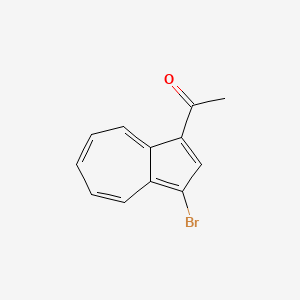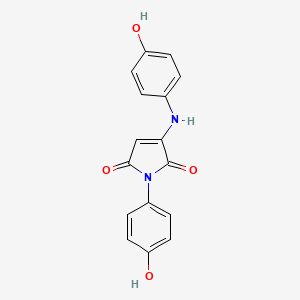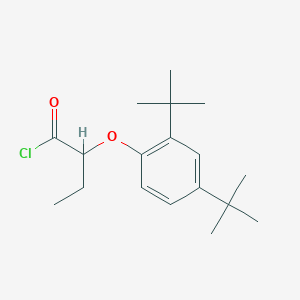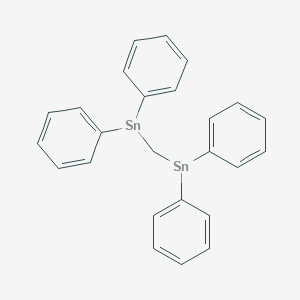
Ethanone, 1-(3-bromo-1-azulenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-bromo-1-azulenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of azulenyl ethanone, where a bromine atom is substituted at the third position of the azulenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-azulenyl)- typically involves the bromination of 1-azulenylethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to ensure selective bromination at the desired position on the azulenyl ring.
Industrial Production Methods
Industrial production of Ethanone, 1-(3-bromo-1-azulenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The bromination reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.
Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azulenylethanone: The parent compound without the bromine substitution.
1-(3-Chloro-1-azulenyl)ethanone: A similar compound with a chlorine atom instead of bromine.
1-(3-Iodo-1-azulenyl)ethanone: A similar compound with an iodine atom instead of bromine.
Uniqueness
Ethanone, 1-(3-bromo-1-azulenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and can influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92025-35-9 |
|---|---|
Molekularformel |
C12H9BrO |
Molekulargewicht |
249.10 g/mol |
IUPAC-Name |
1-(3-bromoazulen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3 |
InChI-Schlüssel |
BMZNJYNWCPSPPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C2C1=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)



![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)



![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)

![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
